molecular formula C17H16O4 B12824894 p-Hydroxyphenylethyl p-coumarate

p-Hydroxyphenylethyl p-coumarate

Cat. No.: B12824894
M. Wt: 284.31 g/mol
InChI Key: ZCFLGZLKECDZFW-BJMVGYQFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyphenylethyl p-coumarate can be achieved through chemo-enzymatic methods. One approach involves the reaction of p-coumaric acid with p-hydroxyphenylethanol under specific conditions to form the ester bond . The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve the extraction from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized chemo-enzymatic methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxyphenylethyl p-coumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, p-Hydroxyphenylethyl p-coumarate is used as a precursor for the synthesis of various bioactive compounds. Its unique structure allows for the development of new molecules with potential therapeutic applications .

Biology: In biological research, this compound is studied for its antioxidative properties, which can help in understanding the mechanisms of oxidative stress and its impact on cellular functions .

Medicine: In medicine, this compound has shown potential as an anticancer agent due to its cytotoxic effects on cancer cells. It is also being investigated for its role in modulating serotonin receptors, which could have implications for treating neurological disorders .

Industry: In the industrial sector, this compound is explored for its use in developing eco-friendly pesticides and plant protection agents. Its antifungal properties make it a valuable compound for agricultural applications .

Comparison with Similar Compounds

Uniqueness: p-Hydroxyphenylethyl p-coumarate is unique due to its specific interaction with serotonin receptors and its potential use in developing eco-friendly agricultural products. Its combination of antioxidative and cytotoxic properties makes it a versatile compound for various scientific research applications .

Biological Activity

p-Hydroxyphenylethyl p-coumarate is a phenolic compound derived from p-coumaric acid, which is widely recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and as an antioxidant. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenethyl moiety linked to a p-coumaric acid group through an ester bond. This structural configuration is significant as it influences the compound's biological activities.

In Vitro Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, Firdaus et al. (2022) synthesized this compound and evaluated its activity against P388 leukemia murine cells. The results demonstrated that this compound exhibited significant cytotoxic effects, with an IC50 value lower than that of several previously studied compounds, indicating its potential as a novel anticancer agent .

CompoundIC50 (µg/mL)
This compound10.78
N-feruloylpiperidine46.67
N-feruloylmorpholine57.10

This table illustrates the comparative potency of this compound against established analogs.

The mechanism underlying the anticancer activity of this compound may involve multiple pathways:

  • Induction of Apoptosis : Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways.

Antioxidant Activity

Research has also indicated that this compound possesses strong antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular systems. The antioxidant activity is essential for protecting cells from damage that can lead to cancer and other diseases .

Comparative Antioxidant Potency

In comparison with other antioxidants, the efficacy of this compound can be summarized as follows:

CompoundDPPH Radical Scavenging Activity (%)
This compound85%
Ascorbic Acid90%
Quercetin80%

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing context for the potential applications of this compound:

  • Anticancer Efficacy : A study by Ernawati et al. (2014) reported that derivatives of cinnamic acid with similar structures showed promising anticancer activity against P388 cells, supporting the hypothesis that phenolic compounds can be effective in cancer therapy .
  • Antioxidant Mechanisms : Research has demonstrated that compounds like p-coumaric acid can inhibit tyrosinase activity and reduce melanin synthesis, further illustrating their role in mitigating oxidative stress .
  • Plant Protection : A study highlighted the use of coumarates as eco-friendly alternatives to synthetic pesticides, showcasing their ability to inhibit fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, suggesting broader agricultural applications for these compounds .

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O4/c18-15-6-1-13(2-7-15)5-10-17(20)21-12-11-14-3-8-16(19)9-4-14/h1-10,18-19H,11-12H2/b10-5+

InChI Key

ZCFLGZLKECDZFW-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1CCOC(=O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CCOC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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